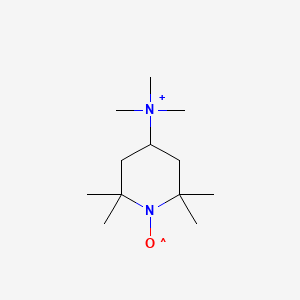
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-chloro-2-pyridinecarboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .
Scientific Research Applications
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
- 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a chloro group and a dimethyl-substituted pyrazolyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-5-7(2)15(14-6)9-4-3-8(12)10(13-9)11(16)17/h3-5H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBICGBMXFRLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C=C2)Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-methoxyphenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1223634.png)
![1-[2-[(2-Methylphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1223636.png)
![1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one](/img/structure/B1223639.png)
![(5Z)-5-[(E)-3-(4-dimethylaminophenyl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1223640.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide](/img/structure/B1223644.png)

![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)
![7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223647.png)
![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)
![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)


